REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.O=[C:13]([CH2:19][C:20](=O)[CH3:21])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C.O>[CH2:17]([O:16][C:14]([C:13]1[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=[C:20]([CH3:21])[CH:19]=1)=[O:15])[CH3:18].[CH2:17]([O:16][C:14]([C:13]1[CH:19]=[C:20]([CH3:21])[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=1)=[O:15])[CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
4.45 mL
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)CC(C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, 1 N HCl, and saturated sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
Concentration and SiO2 chromatography with 20-30% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(N=C(C1)C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.O=[C:13]([CH2:19][C:20](=O)[CH3:21])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C.O>[CH2:17]([O:16][C:14]([C:13]1[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=[C:20]([CH3:21])[CH:19]=1)=[O:15])[CH3:18].[CH2:17]([O:16][C:14]([C:13]1[CH:19]=[C:20]([CH3:21])[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=1)=[O:15])[CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
4.45 mL
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)CC(C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, 1 N HCl, and saturated sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
Concentration and SiO2 chromatography with 20-30% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(N=C(C1)C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |